molecular formula C20H13Cl2NO3 B13031886 3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one

3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one

Katalognummer: B13031886
Molekulargewicht: 386.2 g/mol
InChI-Schlüssel: YNQPUIXKYUANLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one is a chemical compound with the molecular formula C20H13Cl2NO3 and a molecular weight of 386.23 g/mol This compound is characterized by the presence of two 5-chloro-2-hydroxyphenyl groups attached to an indolin-2-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with isatin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted indolin-2-one derivatives .

Wissenschaftliche Forschungsanwendungen

3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2H-Indol-2-one, 5-chloro-1,3-dihydro-3,3-bis(4-hydroxyphenyl)
  • 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one
  • 2H-Indol-2-one, 3,3-bis(5-chloro-2-hydroxyphenyl)-1,3-dihydro

Uniqueness

3,3-Bis(5-chloro-2-hydroxyphenyl)indolin-2-one is unique due to its specific substitution pattern and the presence of two 5-chloro-2-hydroxyphenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C20H13Cl2NO3

Molekulargewicht

386.2 g/mol

IUPAC-Name

3,3-bis(5-chloro-2-hydroxyphenyl)-1H-indol-2-one

InChI

InChI=1S/C20H13Cl2NO3/c21-11-5-7-17(24)14(9-11)20(15-10-12(22)6-8-18(15)25)13-3-1-2-4-16(13)23-19(20)26/h1-10,24-25H,(H,23,26)

InChI-Schlüssel

YNQPUIXKYUANLD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(C3=C(C=CC(=C3)Cl)O)C4=C(C=CC(=C4)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.